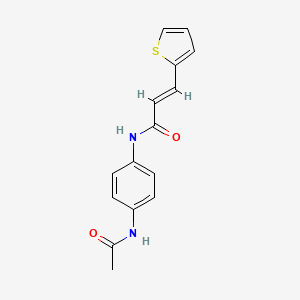
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a compound with a diverse range of applications in scientific research. This compound, characterized by its complex structure, consists of various functional groups, including pyrazole, phenyl, piperazine, and isoxazole. Each of these groups contributes to the compound's unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the 1H-pyrazole derivative and the phenyl ring, followed by a coupling reaction with the piperazine and isoxazole derivatives. Specific conditions may include using catalysts such as palladium or copper and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound could involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reduce reaction times. Moreover, industrial processes often utilize robust purification methods, like chromatography, to ensure the final product meets high-quality standards.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can be performed with agents such as lithium aluminum hydride.
Substitution: : The functional groups allow for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Typically involve base or acid catalysts depending on the functional group involved.
Major Products Formed
Oxidation may yield ketones or aldehydes.
Reduction might produce alcohols or amines.
Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is utilized across several research domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound.
Medicine: : Studied for its pharmacological properties and potential therapeutic uses.
Industry: : Used in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, which can vary based on the specific application. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to various outcomes, such as modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Compared to similar compounds, (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which contribute to its versatile reactivity and wide-ranging applications.
Similar compounds: : Phenylpiperazine derivatives, isoxazole-containing molecules.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-15-17(13-21-26-15)14-22-8-10-23(11-9-22)19(25)16-4-2-5-18(12-16)24-7-3-6-20-24/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVKWMMFTXICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2657974.png)


![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)

![6-Tert-butyl-2-{1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)





![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)
